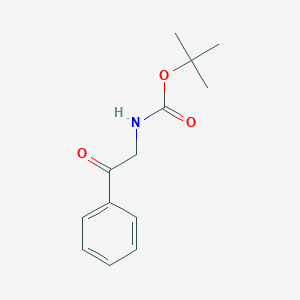

tert-ブチル (2-オキソ-2-フェニルエチル)カルバメート

説明

Tert-butyl (2-oxo-2-phenylethyl)carbamate is a chemical compound with the molecular formula C13H17NO3 . It has a molecular weight of 235.28 . The compound is typically stored at 4°C and is available in powder form .

Synthesis Analysis

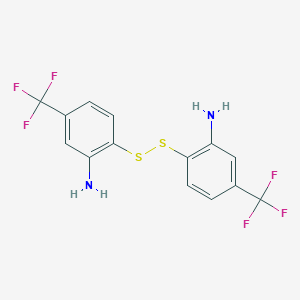

The synthesis of similar compounds involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as coupling reagents . The reaction conditions include a temperature range of 0 - 30℃ and a reaction time of 2.5 to 3.5 hours .Molecular Structure Analysis

The InChI code for Tert-butyl (2-oxo-2-phenylethyl)carbamate is 1S/C13H17NO3/c1-13(2,3)17-12(16)14-9-11(15)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,14,16) .Physical And Chemical Properties Analysis

Tert-butyl (2-oxo-2-phenylethyl)carbamate has a melting point of 56-58°C . It has a molecular weight of 235.28 .科学的研究の応用

ジールス・アルダー反応におけるカメレオンジエン

“tert-ブチル (2-オキソ-2H-ピラン-5-イル)カルバメート” は、電子供与基を持つ最初のカメレオンジエンとして同定されています . この化合物は、電子豊富な置換基と電子不足な置換基の両方を持つアルケンジエノフィルとの効率的なジールス・アルダー環化付加反応を起こします . これにより、合成有機化学における汎用性の高いツールとなります。

二環式ラクトンの合成

この化合物は、5-置換二環式ラクトン環化付加体の合成に使用されます . これらの環化付加体は、さらに高度に置換された6員環に変換することができます .

置換ベンゼンの合成

より強い条件下、通常は高温で、アルキンジエノフィルへの環化付加反応とそれに続く架橋CO2の脱離による芳香族化は、置換ベンゼンをもたらします . これは、“tert-ブチル (2-オキソ-2-フェニルエチル)カルバメート”の化学合成におけるもう1つの強力な用途です。

パラジウム触媒によるN-Boc保護アニリンの合成

“tert-ブチルカルバメート” は、パラジウム触媒によるN-Boc保護アニリンの合成に使用されてきました . これは、多くの医薬品化合物の合成における重要なステップです。

四置換ピロールの合成

“tert-ブチルカルバメート” は、C-3位にエステル基またはケトン基が官能基化された四置換ピロールの合成にも使用されてきました . これらの化合物は、医薬品化学において様々な用途があります。

クロスカップリング反応

この化合物は、様々なアリール(ヘテロ)ハライドとのパラジウム触媒によるクロスカップリング反応に使用されてきました . これは、多くの複雑な有機化合物の合成における基本的な反応です。

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

作用機序

Target of Action

The primary targets of Tert-butyl (2-oxo-2-phenylethyl)carbamate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .

Mode of Action

Like other carbamates, it may interact with its targets by forming a covalent bond, leading to changes in the target’s function .

Pharmacokinetics

Its physical properties such as melting point (56-58°c) and molecular weight (23528 g/mol) suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of Tert-butyl (2-oxo-2-phenylethyl)carbamate’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity . For Tert-butyl (2-oxo-2-phenylethyl)carbamate, it is recommended to be stored in a dry environment at 2-8°C .

特性

IUPAC Name |

tert-butyl N-phenacylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-9-11(15)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIKTWMCZYPCKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459471 | |

| Record name | tert-Butyl (2-oxo-2-phenylethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76477-26-4 | |

| Record name | tert-Butyl (2-oxo-2-phenylethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(2-oxo-2-phenylethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

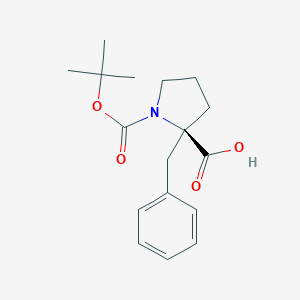

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Amino-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B112908.png)